

# Dioxopromethazine hydrochloride chemical structure and synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dioxopromethazine hydrochloride*

Cat. No.: *B7819081*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Synthesis of **Dioxopromethazine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Dioxopromethazine hydrochloride**, a derivative of phenothiazine, is recognized for its antihistaminic and sedative properties. This document provides a comprehensive overview of its chemical structure and a detailed exploration of its synthesis. Key quantitative data are summarized, and a representative experimental protocol for its preparation via the oxidation of promethazine is presented. Visual diagrams are included to elucidate the synthetic pathway and experimental workflow.

## Chemical Structure

**Dioxopromethazine hydrochloride** is the sulfone derivative of promethazine. The core structure consists of a phenothiazine ring system where the sulfur atom is oxidized to a sulfone group (S,S-dioxide). A dimethylaminopropyl side chain is attached to the nitrogen atom of the phenothiazine ring.

The chemical details are as follows:

- IUPAC Name: 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride[1][2]
- Synonyms: Promethazine Sulfone Hydrochloride, 9,9-Dioxopromethazine hydrochloride, Prothanon hydrochloride[3]
- CAS Number: 15374-15-9[1][2]
- Molecular Formula: C<sub>17</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>2</sub>S[1]
- Molecular Weight: 352.9 g/mol [1][2]

The hydrochloride salt form enhances the compound's stability and solubility for pharmaceutical applications.

## Physicochemical Properties

A summary of the key physicochemical properties of **Dioxopromethazine hydrochloride** is presented in the table below.

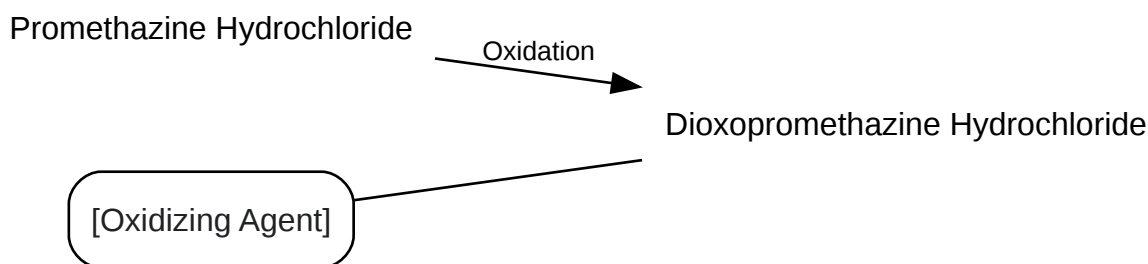
Property	Value	Reference
Melting Point	127-129 °C	--INVALID-LINK--
Boiling Point	502.7 °C at 760 mmHg	--INVALID-LINK--
Density	1.224 g/cm <sup>3</sup>	--INVALID-LINK--
Appearance	White to off-white powder	--INVALID-LINK--

## Synthesis of Dioxopromethazine Hydrochloride

The primary route for the synthesis of **Dioxopromethazine hydrochloride** involves the oxidation of Promethazine hydrochloride. The sulfur atom in the phenothiazine ring of promethazine is susceptible to oxidation, first to a sulfoxide and then further to a sulfone.

## Synthetic Pathway

The synthesis is a direct oxidation reaction of the sulfide in the phenothiazine ring to a sulfone.



[Click to download full resolution via product page](#)

Caption: Synthesis of **Dioxopromethazine Hydrochloride** from Promethazine Hydrochloride.

## Experimental Protocol: Oxidation of Promethazine Hydrochloride

This protocol describes a general method for the laboratory-scale synthesis of **Dioxopromethazine hydrochloride**.

Materials:

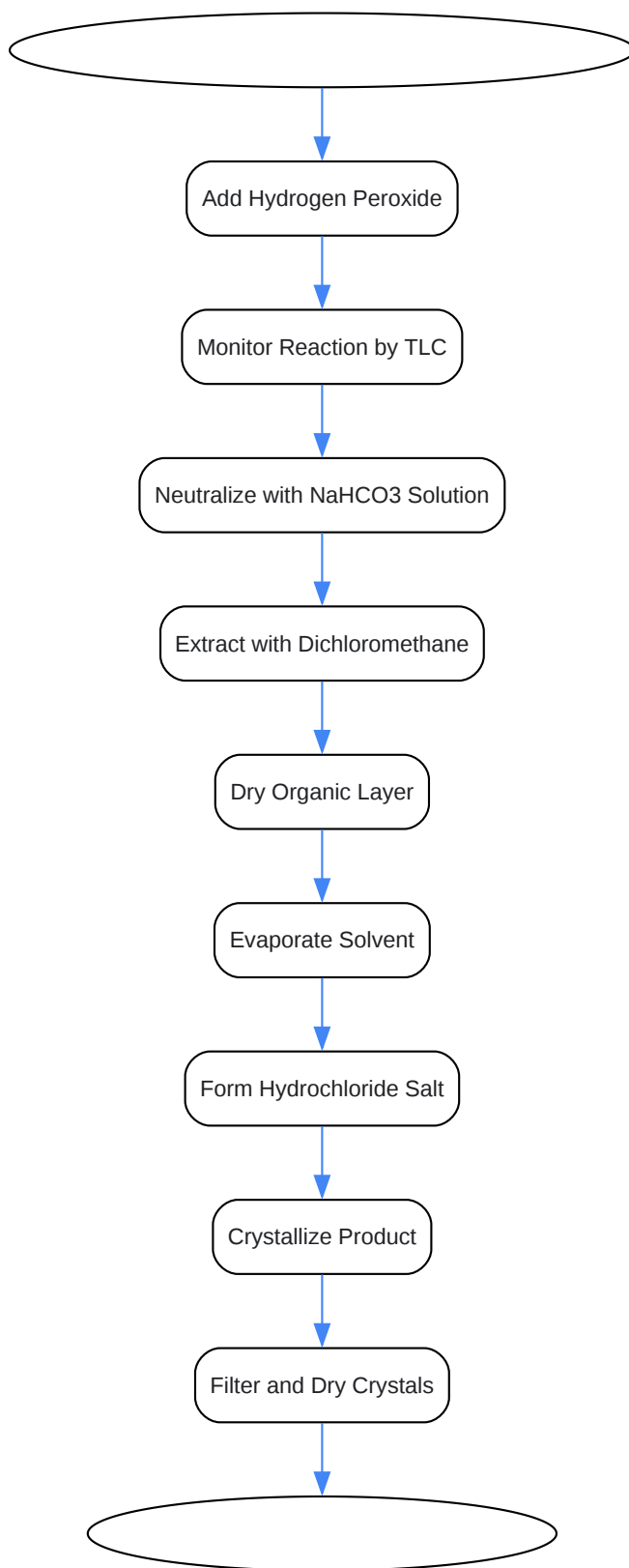
- Promethazine hydrochloride
- Glacial acetic acid
- 30% Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Diethyl ether
- Hydrochloric acid ( $\text{HCl}$ ) in ethanol

Procedure:

- **Dissolution:** Dissolve Promethazine hydrochloride in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- **Oxidation:** Slowly add an excess of 30% hydrogen peroxide to the solution. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Neutralization:** Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.
- **Drying:** Combine the organic layers and dry over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Dioxopromethazine free base.
- **Salt Formation:** Dissolve the crude product in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol dropwise until the solution is acidic.
- **Crystallization:** Cool the solution in an ice bath to induce crystallization. The **Dioxopromethazine hydrochloride** will precipitate out of the solution.
- **Isolation and Drying:** Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

## General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **Dioxopromethazine hydrochloride**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxopromethazine hydrochloride | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
- To cite this document: BenchChem. [Dioxopromethazine hydrochloride chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7819081#dioxopromethazine-hydrochloride-chemical-structure-and-synthesis]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)